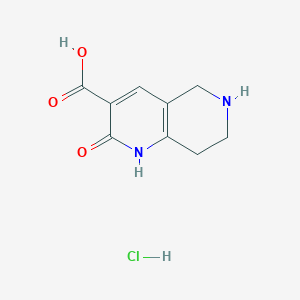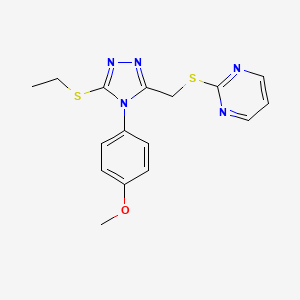
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the family of triazole derivatives, which are significant for their wide range of biological activities and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Triazole Ring
Step 1: 4-fluoro-3-methylphenylhydrazine is reacted with an alkyne under click chemistry conditions, typically using copper(I) catalysis, to form the 1H-1,2,3-triazole ring.
Reaction Conditions: Copper(I) iodide, solvent such as dichloromethane, room temperature.
Formation of Carbonyl Piperidine
Step 2: The triazole compound is further reacted with 4-piperidone using a peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbonyl piperidine intermediate.
Reaction Conditions: EDCI, N,N-Diisopropylethylamine, room temperature.
Attachment of Methoxybenzamide
Step 3: The intermediate from the previous step is reacted with 2-methoxybenzoyl chloride to obtain the final compound, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide.
Reaction Conditions: Pyridine, room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route with optimizations for scale, cost, and yield. It would involve:
Large-scale synthesis of intermediates.
High-purity solvents and reagents.
Continuous flow chemistry techniques to improve efficiency.
Stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction
The triazole ring and piperidine moiety can undergo oxidation and reduction reactions, respectively. For example, using agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation or sodium borohydride for reduction.
Substitution
Halogen atoms like fluorine can be substituted with other groups in the presence of nucleophiles under appropriate conditions, using reagents like potassium carbonate in DMF (dimethylformamide).
Major Products
Oxidation products could include N-oxides of the triazole ring.
Reduction could yield a reduced triazole or piperidine derivative.
Substitution reactions could lead to various derivatives depending on the nucleophiles used.
Scientific Research Applications
This compound has shown potential in several fields:
Chemistry: : Used as a building block for designing new molecules with unique properties.
Biology: : Potential as a probe for studying biological processes due to its triazole and piperidine functionalities.
Medicine: : Exploring its use as a pharmaceutical agent, given the bioactive nature of triazole derivatives.
Industry: : Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide likely exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: : Depending on its binding affinity, it could modulate pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenyltriazole Derivatives
Share the triazole ring but differ in additional functional groups.
Piperidine-Carboxamide Compounds
Contain the piperidine ring and carboxamide group but vary in substituents.
Uniqueness
The unique combination of the triazole, piperidine, and methoxybenzamide moieties gives this compound distinctive chemical and biological properties not found in its peers.
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-15-13-17(7-8-19(15)24)29-14-20(26-27-29)23(31)28-11-9-16(10-12-28)25-22(30)18-5-3-4-6-21(18)32-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZBDFSVFUXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
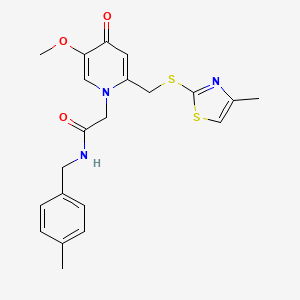

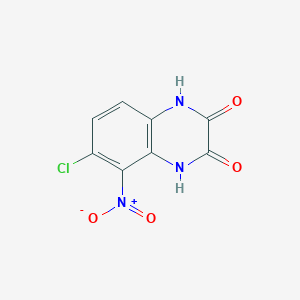
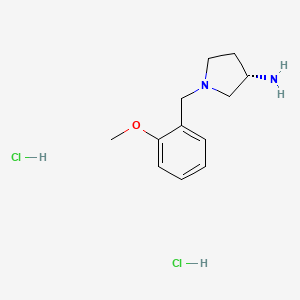
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
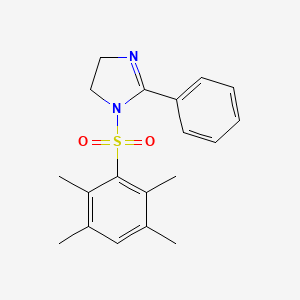
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2529512.png)
